molecular formula C10H6F3NO2S2 B2924015 2-(2-thienylsulfonyl)-4-(trifluoromethyl)pyridine CAS No. 882292-13-9

2-(2-thienylsulfonyl)-4-(trifluoromethyl)pyridine

Cat. No.: B2924015
CAS No.: 882292-13-9
M. Wt: 293.28
InChI Key: YULWTMPBCAOWLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-thienylsulfonyl)-4-(trifluoromethyl)pyridine is a chemical compound that features a pyridine ring substituted with a thienylsulfonyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-thienylsulfonyl)-4-(trifluoromethyl)pyridine typically involves the reaction of 2-thiophenesulfonyl chloride with 4-(trifluoromethyl)pyridine under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-thienylsulfonyl)-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thienylsulfonyl group can yield sulfone derivatives, while substitution reactions on the pyridine ring can produce various substituted pyridine compounds .

Scientific Research Applications

2-(2-thienylsulfonyl)-4-(trifluoromethyl)pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-thienylsulfonyl)-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The thienylsulfonyl group and the trifluoromethyl group contribute to the compound’s reactivity and binding affinity to target molecules. These interactions can modulate various biochemical pathways, leading to the desired effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its thienylsulfonyl and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex molecules and the development of new materials.

Properties

IUPAC Name

2-thiophen-2-ylsulfonyl-4-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO2S2/c11-10(12,13)7-3-4-14-8(6-7)18(15,16)9-2-1-5-17-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YULWTMPBCAOWLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)C2=NC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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